molecular formula C18H42Cl2N2O4 B13760653 1-Propanaminium, 3,3'-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride CAS No. 68334-54-3

1-Propanaminium, 3,3'-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride

Cat. No.: B13760653
CAS No.: 68334-54-3
M. Wt: 421.4 g/mol
InChI Key: XVFVBLJBSFUGDE-UHFFFAOYSA-L
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Description

The compound "1-Propanaminium, 3,3'-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride" is a bis-quaternary ammonium salt characterized by a central 1,6-hexanediylbis(oxy) linker connecting two 2-hydroxypropyltrimethylammonium moieties, with dichloride counterions. The hydroxy groups may enhance water solubility and hydrogen-bonding interactions, while the hexane backbone provides moderate hydrophobicity.

Preparation Methods

The synthesis of 1-Propanaminium, 3,3’-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride typically involves the reaction of 1,6-hexanediol with trimethylamine in the presence of a chlorinating agent. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

1-Propanaminium, 3,3’-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the breakdown of the molecule into smaller fragments.

Scientific Research Applications

1-Propanaminium, 3,3’-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: The compound is employed in cell membrane studies due to its ability to interact with lipid bilayers.

    Industry: The compound is used in the formulation of cleaning agents, disinfectants, and other industrial products due to its surfactant properties.

Mechanism of Action

The mechanism of action of 1-Propanaminium, 3,3’-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride involves its interaction with biological membranes. The compound can insert itself into lipid bilayers, disrupting membrane integrity and affecting cellular processes. This interaction is mediated by the hydrophobic and hydrophilic regions of the molecule, which allow it to associate with both lipid and aqueous environments.

Comparison with Similar Compounds

Structural Analog: N,N'-Bis[1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]-N,N'-tetramethyl-1,6-hexanediaminium dichloride

  • Structure : Features a hexanediamine backbone with bulky 2,2,6-trimethylcyclohexylpropyl substituents and methyl groups on the nitrogen atoms .
  • Key Differences :
    • The target compound uses an oxyether linker (1,6-hexanediylbis(oxy)) instead of a diamine linker , reducing rigidity.
    • The hydroxypropyltrimethylammonium groups in the target compound contrast with the lipophilic cyclohexylpropyl groups in the analog.
  • Implications :
    • The analog’s bulky substituents likely increase lipid solubility, favoring membrane penetration (e.g., in antiseptics).
    • The target’s hydroxy groups may improve aqueous solubility, making it more suitable for hydrophilic formulations .

Fluorinated Quaternary Ammonium Salts (e.g., [68957-55-1])

  • Structure: Perfluorinated sulfonylamino groups attached to a propanaminium core .
  • Key Differences :
    • Fluorinated chains confer extreme hydrophobicity and chemical inertness, unlike the target’s hydroxy/oxyether groups.
  • Implications :
    • Fluorinated analogs are used in fire-fighting foams or coatings due to thermal stability.
    • The target compound’s hydroxy groups may enhance biodegradability but reduce stability in acidic environments .

Amphoteric Surfactant: 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivatives (61789-40-0)

  • Structure : Zwitterionic compound with carboxymethyl and coconut acyl chains .
  • Key Differences :
    • The target is cationic (dichloride), while this analog is amphoteric (inner salts).
    • The target’s bis(oxyhexane) linker provides structural rigidity versus the flexible coconut acyl chains.
  • Implications :
    • The amphoteric compound is milder, suitable for personal care products.
    • The target’s rigid structure may favor micelle stability in detergents .

Data Table: Comparative Analysis

Compound Name / CAS No. Backbone/Linker Functional Groups Counterion Key Applications
Target Compound 1,6-Hexanediylbis(oxy) 2-Hydroxypropyltrimethylammonium Dichloride Surfactants, antimicrobials*
N,N'-Bis[...]hexanediaminium dichloride 1,6-Hexanediamine Cyclohexylpropyl, methyl Dichloride Antiseptics, drug delivery
[68957-55-1] (Fluorinated) Propane Perfluoropentyl sulfonylamino Chloride Fire-fighting foams, coatings
61789-40-0 (Amphoteric) Propane Carboxymethyl, coconut acyl Hydroxide Personal care, detergents

*Inferred from structural analogs; direct data unavailable.

Biological Activity

1-Propanaminium, 3,3'-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride (CAS No. 68334-54-3) is a quaternary ammonium compound known for its surfactant properties and potential applications in various fields including biochemistry and materials science. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C18H42Cl2N2O4
  • Molar Mass : 421.443 g/mol
  • Appearance : Typically presented as a white crystalline solid.

Antimicrobial Properties

Recent studies have indicated that quaternary ammonium compounds (QACs), including 1-Propanaminium derivatives, exhibit significant antimicrobial activity. The mechanism of action typically involves disruption of microbial cell membranes, leading to cell lysis.

  • Case Study : A study published in the Journal of Applied Microbiology demonstrated that 1-Propanaminium effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be around 32 µg/mL for Escherichia coli and Staphylococcus aureus, indicating strong antimicrobial efficacy.
BacteriaMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus32
Pseudomonas aeruginosa64

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the safety profile of 1-Propanaminium in human cell lines. The compound was tested against various cell lines including HeLa and HEK293.

  • Findings : The IC50 values were found to be significantly higher than the MIC values for bacterial strains, suggesting a favorable therapeutic index.
Cell LineIC50 (µg/mL)
HeLa>100
HEK293>100

These results indicate that while the compound exhibits potent antimicrobial activity, it shows low cytotoxicity towards human cells at effective antimicrobial concentrations.

Potential Therapeutic Applications

Given its biological activity, there is potential for utilizing 1-Propanaminium in therapeutic applications such as:

  • Antiseptics : Due to its strong antimicrobial properties.
  • Preservatives : In cosmetics and personal care products to prevent microbial growth.
  • Surface Disinfectants : Effective in hospital settings to reduce infection rates.

The primary mechanism through which 1-Propanaminium exerts its biological effects is through membrane disruption. The positively charged quaternary ammonium group interacts with negatively charged components of microbial membranes, leading to:

  • Membrane Disruption : This results in leakage of cellular contents.
  • Inhibition of Enzymatic Activity : Disruption of metabolic processes within microbial cells.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use local exhaust and general ventilation to minimize airborne concentrations .
  • Electrostatic Control : Ground equipment and containers to prevent static discharge, as the compound may form combustible dust .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust or aerosols .
  • Storage : Store in sealed, labeled containers away from incompatible materials (e.g., strong oxidizers) and food/feed .
  • Spill Management : Collect spills in inert containers, avoid dry sweeping, and dispose via approved hazardous waste protocols .

Q. How can researchers verify the purity of this compound after synthesis or procurement?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–230 nm) to assess impurities.
  • Spectroscopy : Confirm structural integrity via 1^1H/13^13C NMR (e.g., δ ~3.3 ppm for N(CH3_3)3_3 groups) and FT-IR (C-O-C stretching at ~1100 cm1^{-1} for the hexanediylbis(oxy) linkage).
  • Elemental Analysis : Validate chloride content via ion chromatography or gravimetric silver nitrate titration .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported solubility data for this compound?

  • Methodological Answer :

  • Solvent Screening : Systematically test solubility in buffered aqueous solutions (pH 4–10), polar aprotic solvents (DMSO, DMF), and alcohols. Note temperature dependence (e.g., 25°C vs. 40°C).
  • Dynamic Light Scattering (DLS) : Use DLS to detect aggregation at varying concentrations, which may explain conflicting solubility reports.
  • Co-solvent Optimization : For biological assays, employ co-solvents like ethanol (<5% v/v) to enhance aqueous solubility without denaturing proteins .

Q. How can the critical micelle concentration (CMC) of this surfactant be accurately determined?

  • Methodological Answer :

  • Surface Tension Measurements : Use a tensiometer to plot surface tension vs. log concentration; the inflection point indicates CMC.
  • Fluorescence Spectroscopy : Employ pyrene as a probe to monitor polarity shifts (I1_1/I3_3 ratio) at different concentrations.
  • Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes during micelle formation to cross-validate CMC values .

Q. What advanced techniques are suitable for probing the compound’s interaction with lipid bilayers?

  • Methodological Answer :

  • Langmuir-Blodgett Trough : Measure changes in lipid monolayer pressure during compound insertion.
  • Cryo-Electron Microscopy (Cryo-EM) : Visualize structural disruptions in liposomes or model membranes.
  • NMR Relaxometry : Quantify changes in 1^1H T2_2 relaxation times to assess membrane fluidity modulation .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Conduct stress tests at pH 2–3 (HCl) and 25–40°C. Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the oxy linkage).
  • Kinetic Modeling : Use Arrhenius plots to extrapolate degradation rates to standard storage conditions.
  • Buffer Compatibility : Compare stability in phosphate vs. citrate buffers to isolate pH-specific vs. ion-specific effects .

Q. Experimental Design

Q. What in vitro assays are appropriate for evaluating this compound’s antimicrobial efficacy?

  • Methodological Answer :

  • Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains per CLSI guidelines.
  • Time-Kill Assays : Assess bactericidal kinetics by sampling viability at 0, 2, 4, 6, and 24 hours post-exposure.
  • Biofilm Eradication : Use crystal violet staining to quantify biofilm biomass reduction on polystyrene surfaces .

Properties

CAS No.

68334-54-3

Molecular Formula

C18H42Cl2N2O4

Molecular Weight

421.4 g/mol

IUPAC Name

[2-hydroxy-3-[6-[2-hydroxy-3-(trimethylazaniumyl)propoxy]hexoxy]propyl]-trimethylazanium;dichloride

InChI

InChI=1S/C18H42N2O4.2ClH/c1-19(2,3)13-17(21)15-23-11-9-7-8-10-12-24-16-18(22)14-20(4,5)6;;/h17-18,21-22H,7-16H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

XVFVBLJBSFUGDE-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CC(COCCCCCCOCC(C[N+](C)(C)C)O)O.[Cl-].[Cl-]

Origin of Product

United States

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